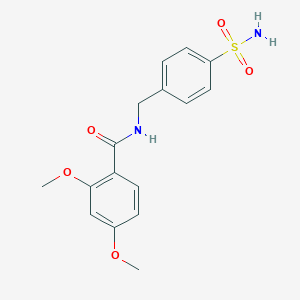![molecular formula C17H14N6O3S2 B276844 N-[4-(aminosulfonyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B276844.png)
N-[4-(aminosulfonyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(aminosulfonyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide, commonly known as ATB-346, is a novel drug compound that has recently gained attention in the scientific community. It is a non-steroidal anti-inflammatory drug (NSAID) that has been developed to provide pain relief and reduce inflammation without the side effects commonly associated with traditional NSAIDs.
作用機序
ATB-346 works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are responsible for inflammation and pain. Unlike traditional N-[4-(aminosulfonyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamides, ATB-346 selectively targets COX-2, while sparing COX-1, which is involved in the production of protective prostaglandins in the stomach and kidneys. This selective inhibition of COX-2 reduces inflammation and pain without causing gastrointestinal toxicity.
Biochemical and Physiological Effects
ATB-346 has been shown to have several biochemical and physiological effects in pre-clinical models. It has been shown to reduce inflammation and pain, as well as improve joint function in models of arthritis. Additionally, ATB-346 has been shown to reduce inflammation and promote healing in models of inflammatory bowel disease. It has also been shown to reduce neuropathic pain in models of nerve injury.
実験室実験の利点と制限
One of the main advantages of ATB-346 for lab experiments is its low toxicity profile, which allows for long-term studies without causing harm to the animals. Additionally, its selective inhibition of COX-2 allows for targeted reduction of inflammation and pain without affecting other physiological processes. However, one limitation of ATB-346 is its relatively high cost compared to traditional N-[4-(aminosulfonyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamides, which may limit its use in some research settings.
将来の方向性
There are several future directions for the research and development of ATB-346. One area of interest is the potential use of ATB-346 in the treatment of chronic pain conditions, such as osteoarthritis and neuropathic pain. Additionally, further studies are needed to investigate the safety and efficacy of ATB-346 in humans. Finally, the development of new formulations of ATB-346, such as topical creams and gels, may provide alternative methods of delivery for pain relief and inflammation reduction.
合成法
ATB-346 is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the use of 2-amino-5-chlorobenzonitrile, 4-aminobenzenesulfonamide, and 3-(2-bromoacetyl)-5H-[1,2,4]triazino[5,6-b]indole to form the final product. The synthesis process has been optimized to ensure high yields and purity of the final product.
科学的研究の応用
ATB-346 has been extensively studied for its potential therapeutic benefits in various inflammatory conditions. It has been shown to have anti-inflammatory and analgesic effects in pre-clinical models of arthritis, inflammatory bowel disease, and neuropathic pain. Additionally, ATB-346 has been shown to have a lower risk of gastrointestinal toxicity compared to traditional N-[4-(aminosulfonyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamides, making it a promising alternative for long-term pain management.
特性
分子式 |
C17H14N6O3S2 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC名 |
N-(4-sulfamoylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide |
InChI |
InChI=1S/C17H14N6O3S2/c18-28(25,26)11-7-5-10(6-8-11)19-14(24)9-27-17-21-16-15(22-23-17)12-3-1-2-4-13(12)20-16/h1-8H,9H2,(H,19,24)(H2,18,25,26)(H,20,21,23) |
InChIキー |
UIITUMAGQITWEY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-ethylphenyl)-2-{[4-hydroxy-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B276761.png)
![N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B276763.png)
![N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B276765.png)
![Isobutyl 4-[(phenylsulfonyl)amino]benzoate](/img/structure/B276770.png)

![2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B276774.png)
![2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B276775.png)
![4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B276776.png)
![6-Amino-4-(4-fluorophenyl)-3-naphthalen-1-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B276781.png)
![[3-[6-Amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] benzoate](/img/structure/B276782.png)

![(2Z)-2-[(2Z)-2-indol-3-ylideneethylidene]-3-(4-methoxyphenyl)-1H-quinazolin-4-one](/img/structure/B276788.png)
![N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide](/img/structure/B276790.png)
